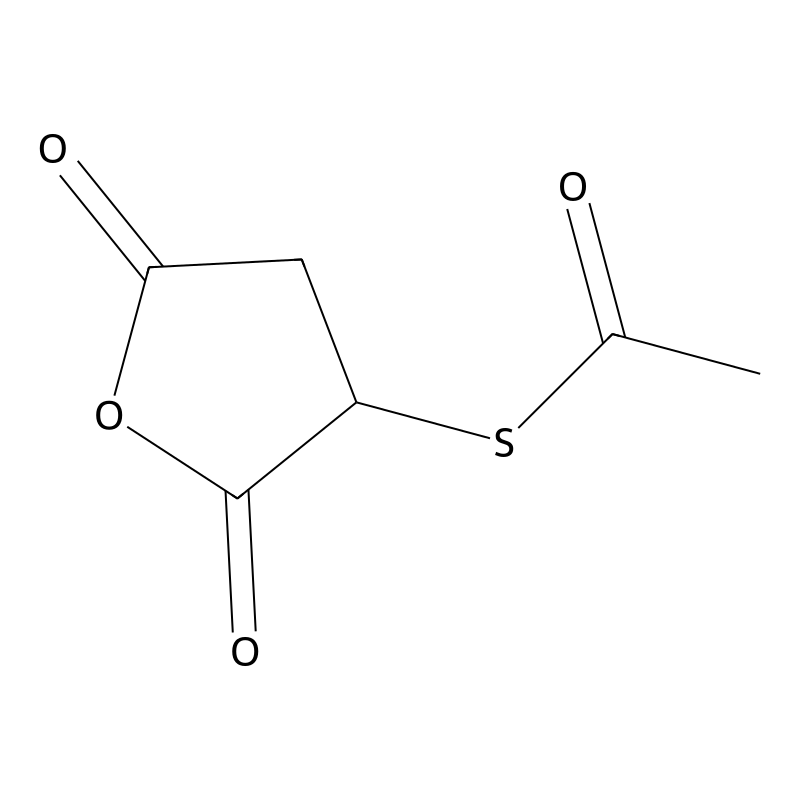S-Acetylmercaptosuccinic anhydride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Protein Modification and Crosslinking
One of the primary applications of SAMSA is in protein modification and crosslinking. SAMSA reacts with the amino group (-NH2) of lysine residues in proteins to form stable amide bonds. This property allows researchers to:
- Label proteins: By attaching a fluorescent or biotinylated group to SAMSA, researchers can label proteins for detection purposes in various techniques like Western blotting and immunofluorescence. Source: A gentle method for modification of protein with biotin:
- Study protein-protein interactions: SAMSA can be used to crosslink proteins, covalently linking them together. This allows researchers to study protein-protein interactions and identify protein complexes. Source: Protein cross-linking with N-succinimidyl-(4-maleimidophenyl)cyclohexane-1-carboxylate (SMPH) and S-acetylmercaptosuccinic anhydride (SAMSA):
Synthesis of Peptides and Peptide Derivatives
SAMSA can also be used in the synthesis of peptides and peptide derivatives. It reacts with the carboxylic acid group (-COOH) of amino acids to form cyclic imides. This property allows researchers to:
- Cyclize peptides: Cyclization can improve the stability and bioactivity of peptides. SAMSA can be used to cyclize peptides, leading to the development of new therapeutic agents. Source: Design and evaluation of conformationally constrained cyclic alpha-MSH analogues as potential melanocortin receptor agonists:
- Introduce thiol groups: SAMSA can be used to introduce a thiol group (-SH) into peptides. This functional group can be further modified to attach various moieties, allowing researchers to create new peptide derivatives with desired properties. Source: A general method for the introduction of sulfhydryl groups into peptides using S-acetylmercaptosuccinic anhydride:
S-Acetylmercaptosuccinic anhydride is a chemical compound characterized by its unique structure, which includes both an anhydride and a sulfhydryl group. Its molecular formula is , and it is recognized for its reactivity towards amines, making it a valuable reagent in bioconjugation and protein modification processes. The compound is derived from mercaptosuccinic acid, where the carboxylic acid group is converted into an anhydride, enhancing its electrophilic properties. This reactivity allows it to form stable covalent bonds with nucleophilic sites on proteins and other biomolecules .
The mechanism of action of SAMSA primarily involves its reaction with amine groups. The anhydride group acts as an electrophile, readily attacking nucleophilic amine groups on proteins and peptides. This reaction leads to the formation of an amide bond between the amine and the carbonyl carbon of the anhydride group, introducing the acetylthio moiety onto the biomolecule [].
SAMSA is a potentially harmful compound and should be handled with care. Safety concerns include:
S-Acetylmercaptosuccinic anhydride undergoes several key reactions:
- Nucleophilic Attack: The anhydride moiety reacts with amines, leading to the formation of amide bonds. This reaction is facilitated by the presence of the sulfhydryl group, which can also participate in further conjugation reactions .
- Deacetylation: The acetyl group can be removed under mild conditions using nucleophiles such as hydroxylamine or imidazole, which liberates the free thiol group for subsequent reactions .
- Formation of Thiol Linkages: The compound's ability to introduce thiol groups onto proteins enhances their reactivity with gold surfaces, which is particularly useful in biosensor applications .
S-Acetylmercaptosuccinic anhydride exhibits significant biological activity, primarily through its ability to modify proteins. By introducing sulfhydryl groups into proteins, it enhances their stability and functionality. This modification can improve protein interactions in various biological systems, including enzyme catalysis and receptor-ligand binding . Additionally, the compound has been explored for its potential in developing biosensors due to its efficient coupling with gold electrodes, which facilitates sensitive detection of biomolecules .
The synthesis of S-Acetylmercaptosuccinic anhydride typically involves the following steps:
- Starting Material: Mercaptosuccinic acid is used as the precursor.
- Formation of Anhydride: The acid undergoes dehydration, often facilitated by reagents such as acetic anhydride or phosphorus pentoxide, to yield the anhydride form.
- Purification: The product is purified through recrystallization or chromatography to obtain a high-purity reagent suitable for biological applications .
S-Acetylmercaptosuccinic anhydride has diverse applications across various fields:
- Bioconjugation: It is widely used to modify proteins by introducing sulfhydryl groups, enhancing their reactivity for conjugation with other molecules.
- Biosensors: The compound plays a crucial role in fabricating biosensors by linking antibodies to gold electrodes, improving sensitivity and detection capabilities .
- Drug Delivery Systems: Its ability to form stable linkages makes it a candidate for developing targeted drug delivery systems where controlled release is essential .
Studies have demonstrated that S-Acetylmercaptosuccinic anhydride modifies proteins effectively without significantly altering their biological activity. For instance, when used in biosensor applications, it maintains the functional integrity of antibodies while enhancing their binding capabilities to target antigens. Research indicates that the thiol-linked antibodies exhibit improved performance compared to unmodified counterparts due to better surface coverage on electrode materials .
Several compounds share structural or functional similarities with S-Acetylmercaptosuccinic anhydride. Here are a few notable examples:
S-Acetylmercaptosuccinic anhydride stands out due to its dual functionality as both a reactive electrophile and a source of thiol groups, making it particularly valuable in bioconjugation and biosensor technologies. Its unique combination of properties allows for versatile applications that are not achievable with other similar compounds.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







